Cas no 91613-48-8 (5-amino-2-methyl-8-Quinolinol)

5-Amino-2-methyl-8-quinolinol is a quinoline derivative with potential applications in coordination chemistry, pharmaceuticals, and material science. Its structure features both amino and hydroxyl functional groups, enabling chelation with metal ions, making it useful as a ligand or intermediate in synthesis. The methyl substitution at the 2-position enhances steric and electronic properties, while the 8-hydroxyquinoline core offers stability and binding versatility. This compound may serve as a precursor for bioactive molecules or fluorescent materials due to its conjugated aromatic system. Its solubility in organic solvents and moderate reactivity facilitate further functionalization, supporting its utility in research and industrial applications.
5-amino-2-methyl-8-Quinolinol structure
5-amino-2-methyl-8-Quinolinol structure
Product Name:5-amino-2-methyl-8-Quinolinol
CAS No:91613-48-8
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD19690039
CID:1121476
PubChem ID:13370932
Update Time:2025-06-15

5-amino-2-methyl-8-Quinolinol Chemical and Physical Properties

Names and Identifiers

    • 5-amino-2-methyl-8-Quinolinol
    • 5-Amino-2-methyl-8-quinolinol (ACI)
    • 5-Amino-8-hydroxy-2-methylquinoline
    • 91613-48-8
    • 5-amino-2-methylquinolin-8-ol
    • CS-0145978
    • IFOFWZGKLRGLPS-UHFFFAOYSA-N
    • SCHEMBL1461144
    • E81843
    • MDL: MFCD19690039
    • Inchi: 1S/C10H10N2O/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,11H2,1H3
    • InChI Key: IFOFWZGKLRGLPS-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=C(C)N=2)C(N)=CC=1

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 59.1Ų

5-amino-2-methyl-8-Quinolinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01NM3E-100mg
5-amino-2-methyl-8-Quinolinol
91613-48-8 98%
100mg
$103.00 2024-04-20
1PlusChem
1P01NM3E-250mg
5-amino-2-methyl-8-Quinolinol
91613-48-8 98%
250mg
$157.00 2024-04-20
1PlusChem
1P01NM3E-1g
5-amino-2-methyl-8-Quinolinol
91613-48-8 98%
1g
$444.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216618-100mg
5-Amino-2-methylquinolin-8-ol
91613-48-8 98%
100mg
¥862.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216618-250mg
5-Amino-2-methylquinolin-8-ol
91613-48-8 98%
250mg
¥1341.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1216618-1g
5-Amino-2-methylquinolin-8-ol
91613-48-8 98%
1g
¥3733.00 2024-04-25
eNovation Chemicals LLC
D711345-2g
5-amino-2-methyl-8-Quinolinol
91613-48-8 97%
2g
$650 2025-02-21
eNovation Chemicals LLC
D711345-1g
5-amino-2-methyl-8-Quinolinol
91613-48-8 97%
1g
$430 2025-02-21
eNovation Chemicals LLC
D711345-2g
5-amino-2-methyl-8-Quinolinol
91613-48-8 97%
2g
$650 2025-02-22
eNovation Chemicals LLC
D711345-1g
5-amino-2-methyl-8-Quinolinol
91613-48-8 97%
1g
$430 2025-02-22

5-amino-2-methyl-8-Quinolinol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  2 min
Reference
Simple and convenient reduction under microwave irradiation
Musiol, Robert; Podeszwa, Barbara; Tyman-Szram, Bozena, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 691, 691-693

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water
1.2 Reagents: Hydrogen Catalysts: Platinum dioxide
Reference
Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors
Gonzalez-Vera, Juan A.; Lukovic, Elvedin; Imperiali, Barbara, Journal of Organic Chemistry, 2009, 74(19), 7309-7314

Production Method 3

Reaction Conditions
Reference
6-Substituted-quinoline-5,8-quinones
, United Kingdom, , ,

5-amino-2-methyl-8-Quinolinol Raw materials

5-amino-2-methyl-8-Quinolinol Preparation Products

Additional information on 5-amino-2-methyl-8-Quinolinol

Comprehensive Analysis of 5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8): Properties, Applications, and Research Insights

5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8) is a specialized quinoline derivative that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, characterized by an amino group at the 5-position and a methyl group at the 2-position of the quinolinol backbone, serves as a versatile intermediate in organic synthesis. Its molecular formula, C10H10N2O, and molecular weight of 174.20 g/mol make it a valuable building block for designing novel bioactive molecules.

In recent years, the demand for 5-amino-2-methyl-8-Quinolinol has surged, particularly in the context of drug discovery and medicinal chemistry. Researchers are increasingly exploring its potential as a precursor for antimicrobial agents, given the rising global concern over antibiotic resistance. The compound's ability to chelate metal ions also positions it as a candidate for developing metal-organic frameworks (MOFs), a hot topic in materials science. These applications align with trending searches such as "quinoline derivatives in medicine" and "MOF synthesis strategies," reflecting its interdisciplinary relevance.

The synthesis of 5-amino-2-methyl-8-Quinolinol typically involves multi-step reactions, including cyclization and functional group modifications. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity (>98%), a critical factor for laboratory and industrial use. Analytical data, such as its melting point (210–215°C) and solubility profile (soluble in DMSO, ethanol), are frequently queried by chemists, underscoring the need for precise technical documentation.

From an SEO perspective, this compound's nomenclature variations—such as "8-hydroxy-5-amino-2-methylquinoline" or "2-methyl-5-aminoquinolin-8-ol"—highlight the importance of keyword optimization. Users often search for "CAS 91613-48-8 suppliers" or "5-amino-2-methyl-8-Quinolinol MSDS," indicating commercial and safety-related interests. Addressing these queries with accurate, jargon-free explanations enhances accessibility while maintaining scientific rigor.

Ongoing studies investigate 5-amino-2-methyl-8-Quinolinol's role in fluorescence probes, leveraging its inherent photophysical properties. This aligns with the growing market for bioimaging tools, a sector projected to expand rapidly. Additionally, its potential in catalysis and coordination chemistry is being explored, resonating with academic searches like "quinoline ligands in catalysis." Such diverse applications underscore its adaptability across scientific domains.

In summary, 5-amino-2-methyl-8-Quinolinol (CAS No. 91613-48-8) exemplifies the intersection of traditional organic chemistry and cutting-edge research. Its multifaceted utility—from pharmaceuticals to advanced materials—makes it a compound of enduring interest. By addressing both technical specifications and user-driven queries, this overview bridges the gap between specialized knowledge and broader scientific curiosity.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited